molecular formula C14H15ClN2O3 B2476803 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide CAS No. 1351590-11-8

4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide

Cat. No.: B2476803
CAS No.: 1351590-11-8
M. Wt: 294.74
InChI Key: HLQANZISVLTVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide (CAS 1351590-11-8) is a synthetic organic compound with a molecular formula of C14H15ClN2O3 and a molecular weight of 294.73 g/mol . This butanamide derivative features a pyrrolidin-2-one (2-oxopyrrolidine) moiety, a saturated scaffold of significant interest in medicinal chemistry due to its sp3-hybridization, which allows for extensive exploration of the pharmacophore space and contributes to the molecule's stereochemistry and three-dimensional structure . Compounds based on the 2-oxo-1-pyrrolidine structure have been investigated for a range of potential therapeutic applications, particularly in the central nervous system. Research indicates this class of molecules may be relevant for the study of epilepsy, convulsions, various pain states including neuropathic pain and migraine, as well as mania and movement disorders . The presence of the 5-oxopyrrolidin-3-yl group is a key structural feature, as the pyrrolidine ring is a privileged structure found in many biologically active molecules and FDA-approved drugs . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-10-3-1-9(2-4-10)12(18)5-6-13(19)17-11-7-14(20)16-8-11/h1-4,11H,5-8H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQANZISVLTVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and an appropriate amine.

    Formation of the Butanamide Backbone: The butanamide backbone can be constructed through an amide coupling reaction between the pyrrolidinone derivative and a butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and high-throughput screening to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Alcohol or amine derivatives of the original compound.

    Substitution: Various substituted derivatives of the 4-chlorophenyl group.

Scientific Research Applications

4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of novel chemical entities.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s derivatives are explored for their potential use in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide are compared below with sulfamoylphenyl derivatives (5a–5d) reported in Molecules (2013) . These analogs share amide linkages and cyclic ketone moieties but differ in substituents and core frameworks.

Structural and Functional Differences

Feature Target Compound Compounds 5a–5d ()
Aromatic substituent 4-Chlorophenyl (electron-withdrawing, lipophilic) Sulfamoylphenyl (strong H-bond donor/acceptor)
Cyclic ketone 5-Oxopyrrolidin-3-yl (lactam: NH donor/acceptor) 2-Oxotetrahydrofuran-3-yl (lactone: no NH)
Alkyl chain Butanamide (fixed 4-carbon chain) Variable acyl chains (C4–C7)

Physicochemical Properties

Property Target Compound 5a (Butyramide) 5b (Pentanamide) 5c (Hexanamide) 5d (Heptanamide)
Melting point (°C) Not reported 180–182 174–176 142–143 143–144
Synthesis yield (%) Not reported 51.0 45.4 48.3 45.4
Key functional groups Chlorophenyl, lactam Sulfamoyl, lactone Sulfamoyl, lactone Sulfamoyl, lactone Sulfamoyl, lactone
  • Melting Points: Longer acyl chains in 5a–5d reduce melting points (e.g., 5c: 142–143°C vs. 5a: 180–182°C), likely due to decreased crystallinity.
  • Synthesis Yields: Yields for 5a–5d (45–51%) suggest moderate efficiency. The target’s synthesis may face challenges due to steric hindrance from the pyrrolidinone ring or reactivity of the chlorophenyl group.

Spectroscopic Data Comparison

  • ¹H-NMR :
    • Target Compound : Expected aromatic proton signals (δ ~7.6–7.8 ppm for 4-chlorophenyl) and NH peaks (δ ~10.3 ppm).
    • 5a–5d : Aromatic protons in sulfamoylphenyl appear at δ 7.73–7.76 ppm, with NH signals at δ 10.24–10.28 ppm .
  • MS : The target’s molecular weight (theoretical: ~294.74 g/mol) is lower than 5a–5d (327–369 g/mol) due to the absence of sulfur and shorter acyl chains.

Computational Analysis Insights

  • Electron Localization (ELF) : The chlorophenyl group in the target may create localized electron-deficient regions, contrasting with the electron-rich sulfamoyl group in 5a–5d. This affects dipole moments and solubility .

Biological Activity

The compound 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide , also known as a pyrrolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14_{14}H15_{15}ClN2_2O3_3
Molecular Weight294.73 g/mol
CAS Number1351590-11-8

Structural Characteristics

The compound features a pyrrolidinone ring , a 4-chlorophenyl group , and a butanamide backbone , which contribute to its unique biological interactions. The presence of the chlorine atom enhances its lipophilicity, potentially influencing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : The compound may modulate receptor activity, affecting various signaling pathways.

Research Findings

  • Inhibition Studies :
    • In vitro studies have demonstrated that this compound exhibits moderate inhibitory effects on AChE with an IC50_{50} value of approximately 19.2 μM .
    • It also shows potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
  • Cytotoxicity :
    • The compound has been evaluated for cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer). Results indicate that it possesses significant cytotoxic properties, warranting further investigation into its potential as an anticancer agent .
  • Molecular Docking Studies :
    • Docking studies have revealed that the compound forms hydrogen bonds with key amino acid residues in target proteins, suggesting a strong interaction that may enhance its biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
4-(4-bromophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamideBromine instead of chlorineSimilar enzyme inhibition profile
4-(4-methylphenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamideMethyl group instead of chlorineReduced interaction with biological targets

The presence of different halogen or alkyl groups significantly alters the binding affinity and biological activity of these compounds.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various pyrrolidinone derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells. The study reported a notable decrease in cell viability at higher concentrations, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound against neurodegenerative diseases. The results indicated that it could effectively inhibit AChE, thereby increasing acetylcholine levels and potentially improving cognitive functions in models of Alzheimer's disease .

Q & A

Q. What are the key synthetic methodologies for preparing 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide?

The synthesis typically involves multi-step reactions starting with the formation of the pyrrolidin-3-ylamine core, followed by sequential coupling with 4-(4-chlorophenyl)-4-oxobutanoyl chloride. Critical steps include:

  • Ring formation : Cyclization of γ-lactam precursors under basic conditions to generate the 5-oxopyrrolidin-3-amine scaffold .
  • Acylation : Reaction of the amine group with 4-(4-chlorophenyl)-4-oxobutanoyl chloride in anhydrous dichloromethane, using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity . Optimization of reaction conditions (e.g., temperature, catalyst loading) is essential to minimize side products like over-acylated derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization methods include:

  • Spectroscopy :
  • NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry .
  • IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
    • Chromatography :
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~335.1 Da) .

Q. What structural features influence its reactivity and interactions?

Key structural elements include:

  • 4-Chlorophenyl group : Enhances lipophilicity and potential π-π stacking with aromatic residues in biological targets .
  • Pyrrolidinone ring : Introduces conformational rigidity and hydrogen-bonding capacity via the lactam carbonyl .
  • Butanamide linker : Facilitates flexibility in molecular docking studies . Comparative analysis with analogs (e.g., trifluoromethyl or dichloro substitutions) shows that electronic effects from the chlorophenyl group significantly modulate binding affinity .

Advanced Research Questions

Q. How can computational tools like Multiwfn and ELF analysis elucidate electronic properties?

  • Multiwfn : Used to calculate electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic regions (e.g., the amide oxygen as a hydrogen-bond acceptor) .
  • Electron Localization Function (ELF) : Reveals lone pairs (amide oxygen) and σ-bond regions (C-Cl), aiding in predicting reaction sites (e.g., chlorophenyl substitution) . Example workflow:
  • Optimize geometry at the B3LYP/6-311+G(d,p) level.
  • Generate ELF isosurfaces (value=0.8) to visualize electron-rich zones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.